molecular formula C20H18BrFO5 B2902244 Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384802-07-7

Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2902244
CAS RN: 384802-07-7
M. Wt: 437.261
InChI Key: QTTHETRXTQUIJS-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as EFMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. EFMC belongs to the class of benzofuran derivatives and has been synthesized using various methods.

Mechanism of Action

Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its biological effects by interacting with various biological targets. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its synthetic accessibility and its ability to interact with various biological targets. However, this compound also has limitations, including its poor solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate research. One direction is to investigate the potential of this compound as an anti-malarial agent. Another direction is to investigate the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis of this compound and to investigate its toxicity in vivo.

Synthesis Methods

Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-(2-fluorophenoxy)ethylboronic acid in the presence of a palladium catalyst to form this compound. The Heck reaction involves the reaction of 6-bromo-5-iodo-2-methyl-1-benzofuran-3-carboxylic acid with 2-(2-fluorophenoxy)ethene in the presence of a palladium catalyst to form this compound. The Stille coupling reaction involves the reaction of 6-bromo-5-iodo-2-methyl-1-benzofuran-3-carboxylic acid with 2-(2-fluorophenoxy)ethylstannane in the presence of a palladium catalyst to form this compound.

Scientific Research Applications

Ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate has shown potential as a lead compound in drug discovery due to its ability to interact with various biological targets. This compound has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties. Additionally, this compound has been investigated for its potential as an anti-malarial agent.

properties

IUPAC Name

ethyl 6-bromo-5-[2-(2-fluorophenoxy)ethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFO5/c1-3-24-20(23)19-12(2)27-17-11-14(21)18(10-13(17)19)26-9-8-25-16-7-5-4-6-15(16)22/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTHETRXTQUIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCCOC3=CC=CC=C3F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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